molecular formula C12H22Cl3N3O B6210214 dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride CAS No. 2241141-01-3

dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride

Cat. No.: B6210214
CAS No.: 2241141-01-3
M. Wt: 330.7
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Description

Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyridine moiety through an ether linkage, with a dimethylamine group further enhancing its chemical properties. The trihydrochloride form indicates the presence of three hydrochloride ions, which often improve the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 4-hydroxy-2-methylpyridine with 3-chloropyrrolidine in the presence of a base such as potassium carbonate to form the pyrrolidin-3-yloxy-pyridine intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamine group. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine moieties may facilitate binding to these targets, while the dimethylamine group can enhance the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.

    Pyridine derivatives: Compounds such as 2-methylpyridine and 4-hydroxypyridine are structurally related.

Uniqueness

Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is unique due to its combination of a pyrrolidine ring, pyridine moiety, and dimethylamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2241141-01-3

Molecular Formula

C12H22Cl3N3O

Molecular Weight

330.7

Purity

95

Origin of Product

United States

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